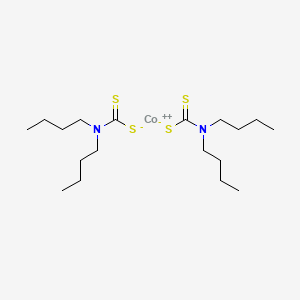
Bis(dibutyldithiocarbamato-S,S')cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dibutyldithiocarbamato-S,S’)cobalt is a coordination compound with the chemical formula C18H36CoN2S4 It is known for its distinctive structure, where cobalt is coordinated with two dibutyldithiocarbamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)cobalt typically involves the reaction of cobalt salts with dibutyldithiocarbamate ligands. One common method is to react cobalt(II) chloride with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and purified.
Industrial Production Methods
While specific industrial production methods for bis(dibutyldithiocarbamato-S,S’)cobalt are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess and appropriate solvents.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Bis(dibutyldithiocarbamato-S,S’)cobalt has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of materials with specific properties, such as semiconductors and magnetic materials.
Mechanism of Action
The mechanism by which bis(dibutyldithiocarbamato-S,S’)cobalt exerts its effects depends on the specific application. In catalytic processes, the cobalt center plays a crucial role in facilitating the reaction. The dibutyldithiocarbamate ligands can stabilize the cobalt center and influence its reactivity. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
- Bis(dibutyldithiocarbamato-S,S’)copper
- Bis(dibutyldithiocarbamato-S,S’)nickel
- Bis(dibutyldithiocarbamato-S,S’)zinc
Comparison
Bis(dibutyldithiocarbamato-S,S’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its copper, nickel, and zinc analogs, the cobalt compound may exhibit different reactivity and stability. These differences can be attributed to the varying electronic configurations and coordination chemistry of the metal centers.
Properties
CAS No. |
14591-57-2 |
|---|---|
Molecular Formula |
C18H36CoN2S4 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
cobalt(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
BDCVQFMEJUHADG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


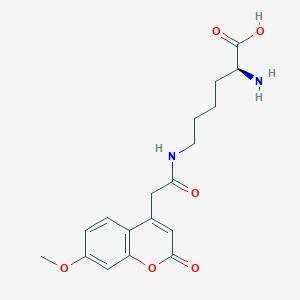
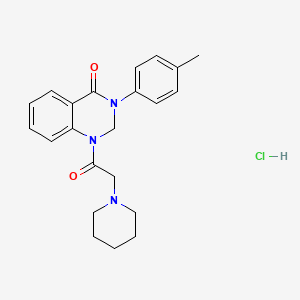
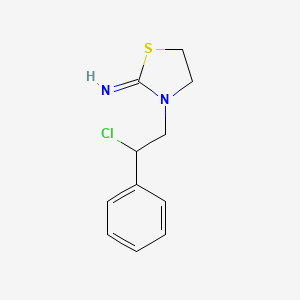
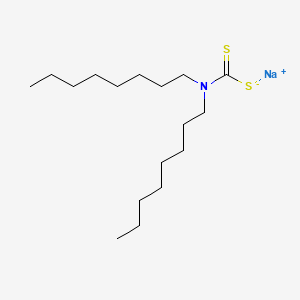
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
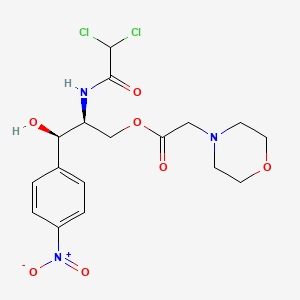
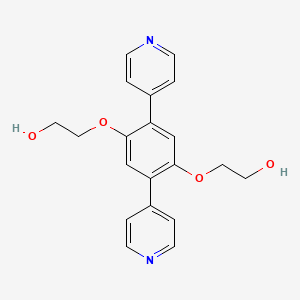
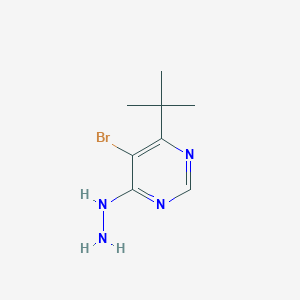
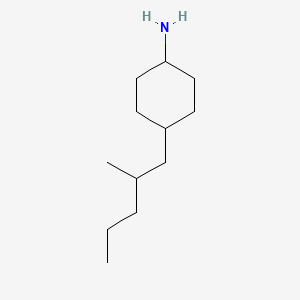

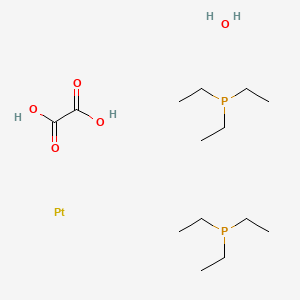
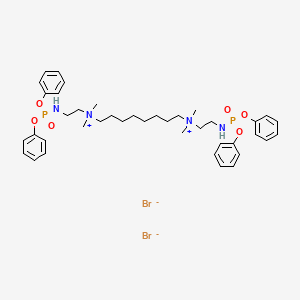

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
